4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

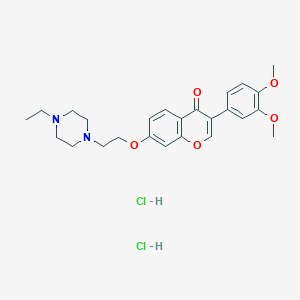

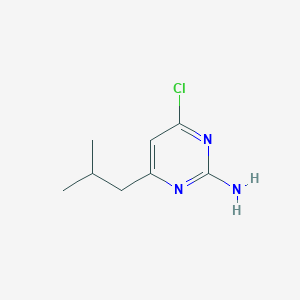

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12ClN3 . It belongs to the class of compounds known as aminopyrimidines .

Synthesis Analysis

The synthesis of 4,6-substituted di-(phenyl)pyrimidin-2-amines, which are structurally similar to 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine, has been reported in the literature . These compounds were synthesized by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a chlorine atom at the 4th position and a 2-methylpropyl group at the 6th position . The molecular weight of this compound is 185.65 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine have not been reported, similar compounds such as 2-aminopyrimidines have been studied for their reactivity . For instance, 2-Amino-4-chloro-6-methylpyrimidine was used to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group .Physical And Chemical Properties Analysis

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a solid compound with a molecular weight of 185.65 . In the crystal structure of a similar compound, 2-Chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N-H⋯N hydrogen bonds, forming inversion dimers .Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and characterization of derivatives related to 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine, demonstrating their potential in creating complex heterocyclic compounds. For instance, research on the synthesis of stable betainic pyrimidinaminides and self-complementary betainic guanine model compounds reveals the compound's utility in nucleophilic substitution reactions and its role in modeling biologically significant molecules present in RNA (Schmidt, 2002) (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives showing potential antimicrobial and antifungal activities. For example, the synthesis of new classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines has been explored for their antibacterial properties, indicating that certain derivatives can serve as valuable antibacterial agents (Etemadi et al., 2016).

Corrosion Inhibition

The compound and its derivatives have also been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. This application is crucial in industrial settings to prevent metal degradation. A study on pyrimidinic Schiff bases demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions (Ashassi-Sorkhabi et al., 2005).

Chemical Reactivity and Synthesis of Complex Molecules

Research on the chemical reactivity of this compound has led to the synthesis of complex molecules with potential biological activities. This includes the synthesis of various heterocyclic systems and the investigation of their reactivity towards different chemical reagents, offering insights into the construction of novel compounds with potential pharmacological applications (Farouk et al., 2021).

Structural Analysis and Crystallography

Studies have also delved into the structural analysis and crystallography of derivatives, providing valuable information on their molecular and crystal structures. This information is crucial for understanding the compound's interactions at the molecular level, which is fundamental in drug design and materials science (Trilleras et al., 2009).

properties

IUPAC Name |

4-chloro-6-(2-methylpropyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCLEYGFYRYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![3-methyl-N-{6-[4-(thiomorpholin-4-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2632445.png)

![1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2632447.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)

![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)